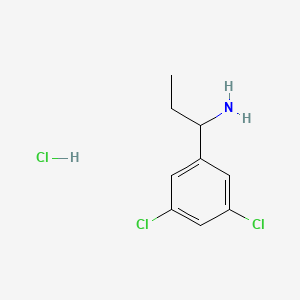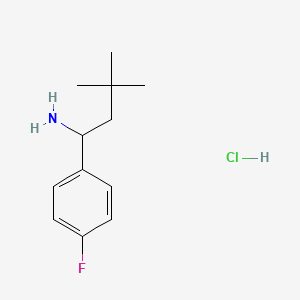
1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride
Overview
Description
The compound is a derivative of phenylpiperazines, which are a family of compounds with a phenyl ring directly attached to a piperazine . These compounds are known to have various biological activities, including acting as entactogenic drugs, which induce feelings of empathy and openness .
Molecular Structure Analysis
The molecular structure of a similar compound, “1-(4-Fluorophenyl)biguanide hydrochloride”, has been reported with a molecular weight of 231.66 g/mol .Chemical Reactions Analysis
The chemical reactions involving these types of compounds can be quite complex and are often catalyzed by metals .Physical And Chemical Properties Analysis
A similar compound, “1-(4-Fluorophenyl)piperazine hydrochloride (1:1)”, has a molecular weight of 216.683 Da .Scientific Research Applications
Synthesis Techniques
- 2-(2-Fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride has been synthesized from 2-bromo-1-(2-fluorophenyl)-1-propanone via amination and cyclization, with an advantageous synthesis route characterized by easy operation, mild reaction conditions, short reaction time, and high yield (Tan Bin, 2010).
Chemical Reactions and Structure Elucidation
- Detailed structural elucidation of N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide was conducted using NMR spectroscopic and mass spectrometric techniques, showcasing the complexity and precision required in understanding the structures of such compounds (U. Girreser et al., 2016).
Applications in Material Science
Polymer Electrolytes
- Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized via activated fluorophenyl-amine reaction, highlighting the material's potential in advanced applications like fuel cells (D. Kim et al., 2011).
Fluorophores and Photophysical Properties
Fluorescence Enhancement
- Studies on fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions revealed insights into photophysical properties, suggesting potential applications in fluorescent probes and sensors (Jye‐Shane Yang et al., 2002).
Borondipyrromethene Analogues
- Photophysical properties of borondipyrromethene analogues, including compounds with a 4-fluorophenyl component, were examined, revealing the influence of solvent polarity and substituents on fluorescence properties, important for designing fluorescent materials (W. Qin et al., 2005).
Pharmacological Research
Potential Cytotoxic Agents
- Synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, including compounds with fluorophenyl elements, was conducted for potential use as cytotoxic agents, indicating a direction towards therapeutic applications (E. Mete et al., 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(4-fluorophenyl)-3,3-dimethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN.ClH/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9;/h4-7,11H,8,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMHSQLKNIAQSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



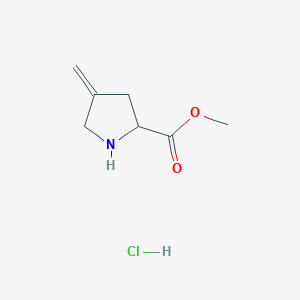
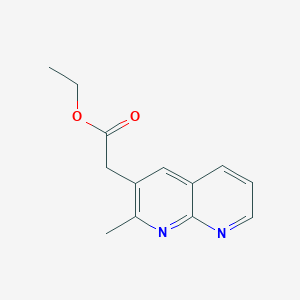
![2-Azabicyclo[2.2.2]oct-5-ene hydrochloride](/img/structure/B1471437.png)
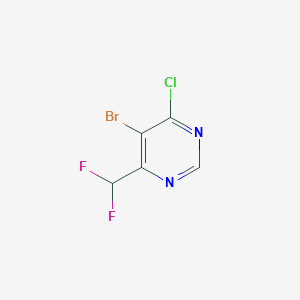
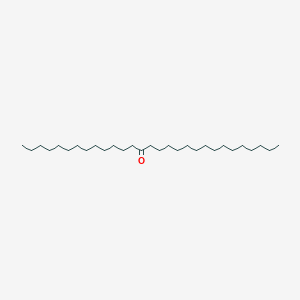
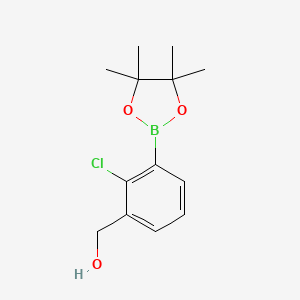
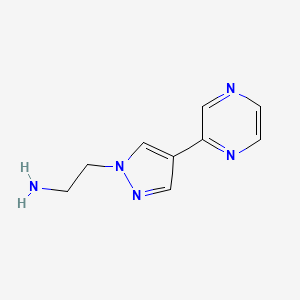

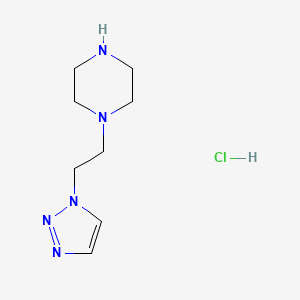
![2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-1-amine hydrochloride](/img/structure/B1471450.png)


